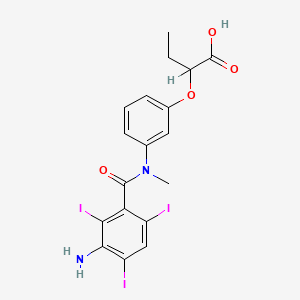![molecular formula C8H6Br2 B14698854 (7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene CAS No. 18610-18-9](/img/structure/B14698854.png)
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R,8S)-7,8-Dibromobicyclo[420]octa-1,3,5-triene is a bicyclic organic compound characterized by the presence of two bromine atoms attached to the 7th and 8th positions of the bicyclo[420]octa-1,3,5-triene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding bicyclo[4.2.0]octa-1,3,5-triene by removing the bromine atoms.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[4.2.0]octa-1,3,5-trienes.
Reduction Reactions: The major product is bicyclo[4.2.0]octa-1,3,5-triene.
Oxidation Reactions: Products include oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
科学的研究の応用
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in the compound’s reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
7,7-Dibromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but with bromine atoms at different positions.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without bromine atoms.
Other Dibrominated Bicyclic Compounds: Compounds with similar bicyclic structures and bromine substitutions.
Uniqueness
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
18610-18-9 |
|---|---|
分子式 |
C8H6Br2 |
分子量 |
261.94 g/mol |
IUPAC名 |
(7R,8S)-7,8-dibromobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H6Br2/c9-7-5-3-1-2-4-6(5)8(7)10/h1-4,7-8H/t7-,8+ |
InChIキー |
SFLFWFVCRZBSIC-OCAPTIKFSA-N |
異性体SMILES |
C1=CC=C2[C@H]([C@H](C2=C1)Br)Br |
正規SMILES |
C1=CC=C2C(C(C2=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)
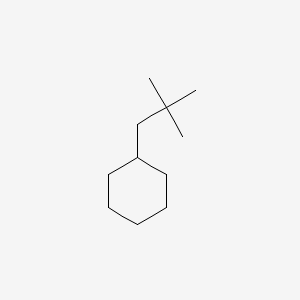
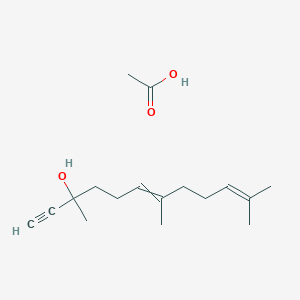
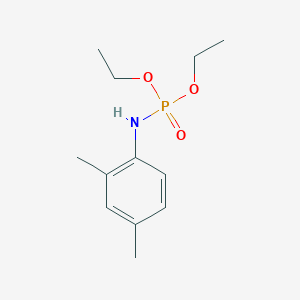
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)

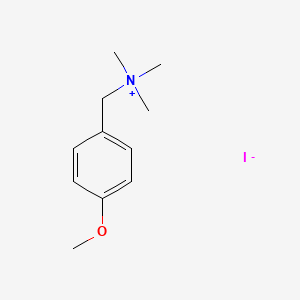
![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
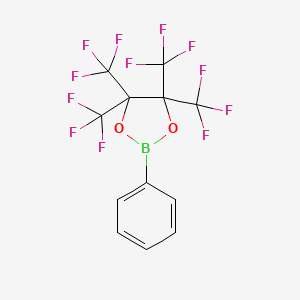
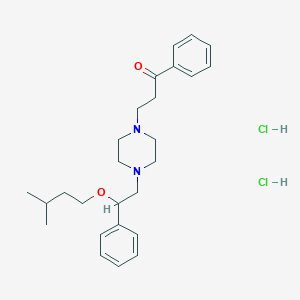
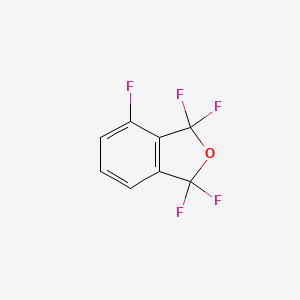
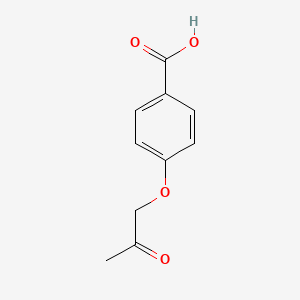
![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
